molecular formula C25H27NO4S B15034005 4-tert-butyl-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

4-tert-butyl-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

Cat. No.: B15034005
M. Wt: 437.6 g/mol
InChI Key: HFXDZKCCMFCYRT-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is a complex organic compound featuring a tert-butyl group, a methoxyphenyl group, and a methylbenzenesulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-HYDROXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE.

    Reduction: Formation of 4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE SULFIDE.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYLBENZAMIDE: Lacks the methoxyphenyl and methylbenzenesulfonyl groups.

    N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the tert-butyl and methylbenzenesulfonyl groups.

    N-(4-METHYLBENZENESULFONYL)BENZAMIDE: Lacks the tert-butyl and methoxyphenyl groups.

Uniqueness

4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27NO4S

Molecular Weight

437.6 g/mol

IUPAC Name

4-tert-butyl-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide

InChI

InChI=1S/C25H27NO4S/c1-18-6-16-23(17-7-18)31(28,29)26(21-12-14-22(30-5)15-13-21)24(27)19-8-10-20(11-9-19)25(2,3)4/h6-17H,1-5H3

InChI Key

HFXDZKCCMFCYRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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